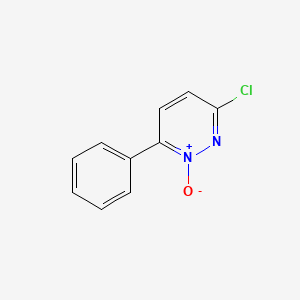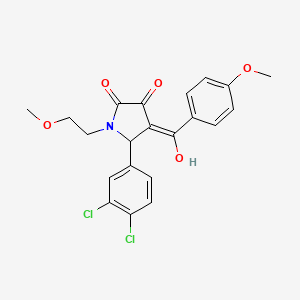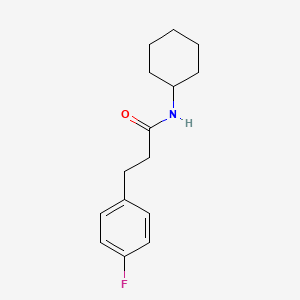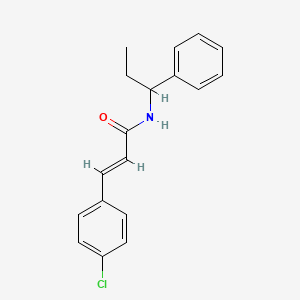
3-chloro-6-phenylpyridazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-phenylpyridazine 1-oxide is a heteroaromatic compound with a molecular formula of C10H7ClN2O It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-phenylpyridazine 1-oxide typically involves the chlorination of 6-phenylpyridazine followed by oxidation. One common method includes the reaction of 6-phenylpyridazine with thionyl chloride to introduce the chlorine atom at the 3-position. The resulting 3-chloro-6-phenylpyridazine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-6-phenylpyridazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent pyridazine.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Conversion to 6-phenylpyridazine.
Substitution: Formation of 3-substituted-6-phenylpyridazine derivatives.
Aplicaciones Científicas De Investigación
3-chloro-6-phenylpyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-chloro-6-phenylpyridazine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The presence of the 1-oxide group can enhance its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-6-methylpyridazine
- 3-chloro-6-phenylpyridazine
- 6-chloro-3-pyridinecarbonitrile
Uniqueness
3-chloro-6-phenylpyridazine 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-chloro-1-oxido-6-phenylpyridazin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-7-6-9(13(14)12-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSYFJAADBBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](N=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5469636.png)

![4-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5469644.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5469657.png)
![4-methyl-1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5469662.png)
![7-(3-furoyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5469670.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(1,3-thiazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5469671.png)
![2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide](/img/structure/B5469682.png)
![5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5469694.png)
![ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5469696.png)

![(E)-3-[(4-fluorophenyl)methylamino]-1-pyridin-3-ylbut-2-en-1-one](/img/structure/B5469712.png)
![7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5469727.png)
